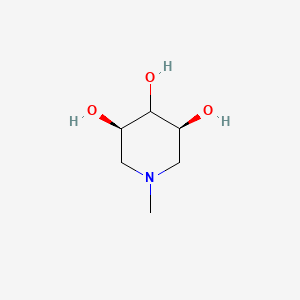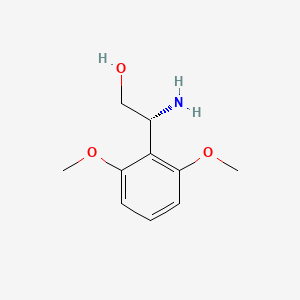
Methyl 2-(5-((methoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-((methoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-oxoacetate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-((methoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-oxoacetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-((methoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted thiadiazole compounds.
Scientific Research Applications
Methyl 2-(5-((methoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-oxoacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-((methoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-methylbenzoate: Another compound with a methoxycarbonyl group, but with different structural features.
Thiophene derivatives: Compounds containing a thiophene ring, which share some similarities with thiadiazoles in terms of chemical properties and applications.
Uniqueness
Methyl 2-(5-((methoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-oxoacetate is unique due to its specific combination of functional groups and the presence of the thiadiazole ring
Properties
Molecular Formula |
C7H7N3O5S |
|---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C7H7N3O5S/c1-14-5(12)3(11)4-8-6(16-10-4)9-7(13)15-2/h1-2H3,(H,8,9,10,13) |
InChI Key |
WLQXZTNRENKJRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=NSC(=N1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



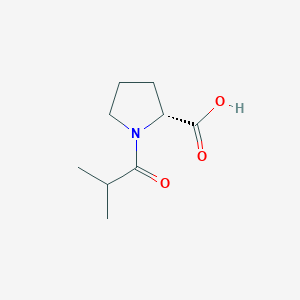

![3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile](/img/structure/B12978381.png)
![6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B12978389.png)
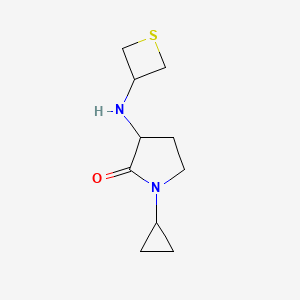
![Methyl 7-bromo-8-(1-methoxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12978405.png)
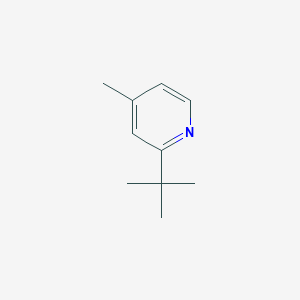
![1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12978421.png)



